2-Bromo-N-isobutyl-5-methylbenzamide
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Overview
Description
2-Bromo-N-isobutyl-5-methylbenzamide is an organic compound with the molecular formula C12H16BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 2-position, an isobutyl group at the nitrogen atom, and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-isobutyl-5-methylbenzamide typically involves the bromination of 5-methylbenzamide followed by the introduction of the isobutyl group. One common method is as follows:
Bromination: 5-Methylbenzamide is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.
N-Alkylation: The brominated intermediate is then reacted with isobutyl bromide in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-isobutyl-5-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of azides, thiols, or other substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Coupling: Formation of biaryl compounds or other complex structures.
Scientific Research Applications
2-Bromo-N-isobutyl-5-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-isobutyl-5-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and isobutyl group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-methylbenzamide: Lacks the isobutyl group, which may affect its reactivity and biological activity.
2-Bromo-N-isobutylbenzamide: Lacks the methyl group at the 5-position, which can influence its chemical properties.
5-Methylbenzamide: Lacks both the bromine and isobutyl groups, making it less reactive in certain reactions.
Uniqueness
2-Bromo-N-isobutyl-5-methylbenzamide is unique due to the presence of both the bromine atom and the isobutyl group, which confer distinct chemical and biological properties. These substitutions can enhance its reactivity in chemical reactions and its potential as a bioactive compound.
Properties
IUPAC Name |
2-bromo-5-methyl-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-8(2)7-14-12(15)10-6-9(3)4-5-11(10)13/h4-6,8H,7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLLTBBXOLKZBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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